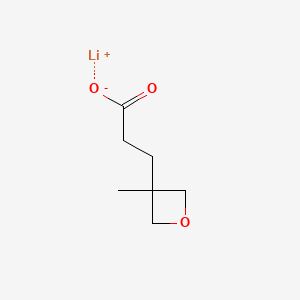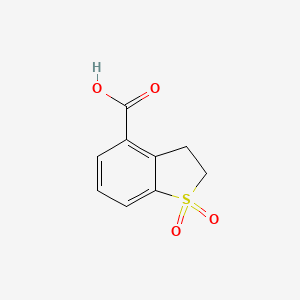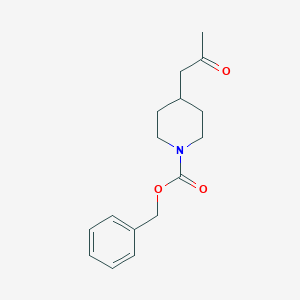
Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate is a chemical compound with the molecular formula C7H11LiO3 It is a lithium salt of 3-(3-methyloxetan-3-yl)propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate typically involves the reaction of 3-(3-methyloxetan-3-yl)propanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols.
Scientific Research Applications
Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
- Lithium(1+) ion 2-(oxetan-3-yloxy)propanoate
Uniqueness
Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate is unique due to its specific structural features, such as the presence of the oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H11LiO3 |
|---|---|
Molecular Weight |
150.1 g/mol |
IUPAC Name |
lithium;3-(3-methyloxetan-3-yl)propanoate |
InChI |
InChI=1S/C7H12O3.Li/c1-7(4-10-5-7)3-2-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
GMEPXSGUGHPXRG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1(COC1)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13493902.png)

![6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13493913.png)
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid](/img/structure/B13493916.png)





![N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493967.png)

![N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride](/img/structure/B13493970.png)
